molecular formula C23H17FN2O2 B2601568 (2Z)-2-[(3-fluoro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide CAS No. 1327171-73-2

(2Z)-2-[(3-fluoro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide

Cat. No.: B2601568
CAS No.: 1327171-73-2
M. Wt: 372.399
InChI Key: XTYAMBQFSSLQDN-RWEWTDSWSA-N
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Description

The compound (2Z)-2-[(3-fluoro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide is a synthetic organic molecule that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a chromene core with a carboxamide group and a substituted phenyl imino group, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(3-fluoro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide typically involves the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of an appropriate precursor, such as a 2-hydroxybenzaldehyde derivative, with an active methylene compound under basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the chromene derivative with an appropriate amine, such as aniline, in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Formation of the Imino Group: The imino group can be formed by reacting the chromene carboxamide with a substituted aniline derivative, such as 3-fluoro-2-methylaniline, under acidic or basic conditions to facilitate the imine formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl rings or the chromene core, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions could target the imino group, converting it to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be a site for nucleophilic substitution reactions, where nucleophiles like amines or thiols can replace the fluorine atom under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Amino derivatives where the imino group is reduced to an amine.

    Substitution: Substituted derivatives where the fluorine atom is replaced by other functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-[(3-fluoro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

Biologically, chromene derivatives are known for their antimicrobial, anti-inflammatory, and anticancer activities. This compound could be studied for its potential to inhibit specific enzymes or pathways involved in these biological processes.

Medicine

In medicine, the compound may be investigated for its potential therapeutic effects. For example, its ability to interact with biological targets such as enzymes or receptors could make it a candidate for drug development in treating diseases like cancer or infections.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of (2Z)-2-[(3-fluoro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide would depend on its specific biological target. Generally, chromene derivatives can interact with enzymes or receptors, modulating their activity. For instance, the compound might inhibit an enzyme by binding to its active site, thereby blocking its function. Alternatively, it could act as an agonist or antagonist at a receptor, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[(3-chloro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide
  • (2Z)-2-[(3-bromo-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide
  • (2Z)-2-[(3-methyl-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide

Uniqueness

Compared to its analogs, (2Z)-2-[(3-fluoro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide may exhibit unique properties due to the presence of the fluorine atom. Fluorine can influence the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, potentially enhancing its biological activity and making it a more potent or selective agent in various applications.

Properties

IUPAC Name

2-(3-fluoro-2-methylphenyl)imino-N-phenylchromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN2O2/c1-15-19(24)11-7-12-20(15)26-23-18(14-16-8-5-6-13-21(16)28-23)22(27)25-17-9-3-2-4-10-17/h2-14H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTYAMBQFSSLQDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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